molecular formula C8H8O4 B040006 5-(1,3-Dioxolan-2-yl)-2-furaldehyde CAS No. 117953-13-6

5-(1,3-Dioxolan-2-yl)-2-furaldehyde

Cat. No. B040006
CAS RN: 117953-13-6
M. Wt: 168.15 g/mol
InChI Key: XTPZCGOSUHCSQZ-UHFFFAOYSA-N
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Description

“5-(1,3-Dioxolan-2-yl)-2-furaldehyde” is a chemical compound that has been used extensively in the biomedical sector and has significant importance as a reagent in the fabrication of various functional molecules and pharmaceutical intermediates .


Synthesis Analysis

The synthesis of 1,3-Dioxolanes, such as “5-(1,3-Dioxolan-2-yl)-2-furaldehyde”, has been achieved in good yields and short reaction times by the reaction of salicylaldehyde with commercially available diols using a catalytic amount of Mont K10 .

Scientific Research Applications

Stereoselective Formation of Substituted 1,3-Dioxolanes

This compound plays a crucial role in the stereoselective formation of substituted 1,3-dioxolanes. The process involves an assembly of three components: alkene, carboxylic acid, and silyl enol ether. The reaction proceeds via the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during the oxidation of alkene substrates with hypervalent iodine .

Synthesis of 1,2-Bis(4-(1,3-Dioxolan-2-yl)phenyl)diazene Oxide

A simple approach to synthesizing 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide has been developed, based on glucose as an eco-friendly reductant . This synthesis method is significant as it provides a green and sustainable approach to chemical synthesis.

Reagent for Wittig Olefinations

5-(1,3-Dioxolan-2-yl)-2-furaldehyde finds its applications as a reagent for Wittig olefinations with the introduction of a 1,3-dioxolane moiety . Wittig olefination is a widely used method in organic chemistry for the synthesis of alkenes from aldehydes or ketones.

Preparation of Fluorescent Probes

This compound is used as a reactant for the preparation of a ratiometric fluorescent probe for the specific detection of cysteine over homocysteine and glutathione . This application is particularly important in biochemistry and medical diagnostics.

Microwave-Assisted Synthesis

5-(1,3-Dioxolan-2-yl)-2-furaldehyde is used in microwave-assisted synthesis . Microwave-assisted synthesis is a modern technique that significantly reduces reaction times and improves yield, making it a valuable tool in various fields of chemistry.

Eco-Friendly Reductant

As mentioned earlier, this compound can be synthesized using glucose as an eco-friendly reductant . This highlights its role in promoting green chemistry practices.

properties

IUPAC Name

5-(1,3-dioxolan-2-yl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c9-5-6-1-2-7(12-6)8-10-3-4-11-8/h1-2,5,8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPZCGOSUHCSQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00562219
Record name 5-(1,3-Dioxolan-2-yl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Dioxolan-2-yl)-2-furaldehyde

CAS RN

117953-13-6
Record name 5-(1,3-Dioxolan-2-yl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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